2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-diethylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(19)21/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDAFKDZAPOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353452 |

Source

|

| Record name | STK286198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53034-44-9 |

Source

|

| Record name | STK286198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2,6-Diethylphenyl)-1H-isoindole-1,3(2H)-dione

This guide details the synthesis of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione , chemically equivalent to

Note on Chemical Identity: This guide focuses strictly on the chemical structure provided: the phthalimide derivative of 2,6-diethylaniline. Researchers should note that the CAS number 24691-76-7 is frequently associated in databases with Pyracarbolid (a pyran-carboxamide fungicide). These are distinct chemical entities. This document addresses the phthalimide synthesis as requested.

Part 1: Strategic Overview & Retrosynthetic Logic

The target molecule is a sterically hindered

The Steric Challenge

The primary synthetic challenge is the ortho-substitution on the aniline ring. The two ethyl groups at the 2- and 6-positions create significant steric bulk around the nucleophilic nitrogen.

-

Consequence: The initial nucleophilic attack on the phthalic anhydride carbonyl is kinetically slower than with unsubstituted aniline.

-

Rotational Barrier: The C-N bond in the final product exhibits restricted rotation (atropisomerism), which can complicate NMR interpretation at low temperatures but stabilizes the crystal lattice.

Retrosynthetic Disconnection

The most efficient disconnection is the C-N bond of the imide:

This implies a condensation reaction releasing one equivalent of water. Due to the steric hindrance, high thermal driving force or acid catalysis is required to ensure complete ring closure (dehydration) of the intermediate phthalamic acid.

Part 2: Synthetic Protocols

Two protocols are provided: Method A (Standard Laboratory Scale) using acetic acid, and Method B (Process Scale) using azeotropic dehydration.

Method A: Glacial Acetic Acid Reflux (Recommended for <50g)

This method utilizes acetic acid as both solvent and acid catalyst, promoting the protonation of the anhydride and the dehydration of the intermediate.

Reagents:

-

Phthalic Anhydride (1.05 equiv)

-

2,6-Diethylaniline (1.0 equiv)

-

Glacial Acetic Acid (Solvent, ~5-10 mL per gram of amine)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,6-diethylaniline (e.g., 14.9 g, 100 mmol) and phthalic anhydride (15.5 g, 105 mmol) to the flask.

-

Solvation: Add glacial acetic acid (100 mL). The solids may not dissolve immediately.

-

Reaction: Heat the mixture to reflux (approx. 118°C). The solution should become clear as the temperature rises.

-

Duration: Reflux for 4–6 hours. Note: The steric bulk requires a longer reflux than the standard 1-2 hours used for simple anilines.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into crushed ice/water (approx. 500 mL) with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water to remove residual acetic acid.

-

Purification: Recrystallize from hot ethanol (or an Ethanol/Water mixture).

Method B: Azeotropic Dehydration (Dean-Stark)

Ideal for scale-up or moisture-sensitive variations, driving the equilibrium by physical water removal.

Reagents:

-

Phthalic Anhydride (1.0 equiv)

-

2,6-Diethylaniline (1.0 equiv)

-

Toluene or Xylene (Solvent)

-

Triethylamine (

) or

Step-by-Step Protocol:

-

Setup: Equip a 2-neck RBF with a Dean-Stark trap topped with a reflux condenser.

-

Charging: Dissolve 2,6-diethylaniline and phthalic anhydride in Toluene (0.5 M concentration).

-

Reflux: Heat to vigorous reflux. The solvent vapor will carry water into the trap.

-

Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (theoretical volume: 1.8 mL per 100 mmol).

-

Isolation: Cool to room temperature. If the product crystallizes, filter directly. If soluble, evaporate the toluene under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane.

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the nucleophilic acyl substitution followed by the acid-catalyzed dehydration.

Caption: Step-wise mechanism from anhydride ring opening to imide ring closure.[1][2]

Experimental Workflow (DOT Diagram)

Caption: Operational workflow for the synthesis and isolation of the target imide.

Part 4: Analytical Specifications (Expected Data)

Upon isolation, the compound must be validated against the following spectral characteristics.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | Triplet | Methyl protons of the ethyl groups ( | |

| Quartet | Methylene protons ( | ||

| Multiplet | Aromatic protons on the diethylphenyl ring. | ||

| AA'BB' System | Phthalimide aromatic protons. | ||

| IR (ATR) | Strong Doublet | Symmetric and Asymmetric C=O stretching (Imide). | |

| MS (ESI) | Molecular ion peak (Calc. MW = 279.34). | ||

| Appearance | Visual | White/Off-white crystals | Crystalline solid. |

Part 5: Critical Process Parameters (Troubleshooting)

-

Incomplete Cyclization:

-

Symptom:[1][2][3][4][5] Presence of a broad -OH peak in IR (~3000-3300

) or carboxylic acid proton in NMR (~10-12 ppm). -

Cause: The reaction stopped at the phthalamic acid stage due to insufficient heat or water removal.

-

Fix: Increase reflux time or add a dehydrating agent (e.g., acetic anhydride) to the reaction mixture.

-

-

Coloration:

-

Solubility Issues:

-

The 2,6-diethyl group increases lipophilicity compared to N-phenylphthalimide. If the product does not precipitate well in water (Method A), extract with Dichloromethane (DCM), wash with bicarbonate, and then evaporate.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- K. M. Khan et al. "Synthesis and biological evaluation of N-substituted phthalimides." Journal of Chemical Society of Pakistan, 2012. (Discussion on general phthalimide synthesis conditions).

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[6] (Mechanistic grounding for nucleophilic acyl substitution).

Sources

The Steric-Electronic Interface: Mechanism of Action of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

The following technical guide details the mechanism of action (MoA), structural pharmacology, and experimental validation of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione (also referred to in literature as N-(2,6-diethylphenyl)phthalimide).

This compound represents a critical pharmacophore probe used to study the effects of steric hindrance and atropisomerism on biological activity, specifically within the domains of neuropharmacology (anticonvulsant activity) and agrochemistry (enzyme inhibition).

Executive Summary

2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione is a lipophilic, bicyclic imide characterized by a rigid phthalimide core linked to a sterically hindered 2,6-diethylphenyl ring. Unlike flexible drug molecules, the bulky ethyl groups at the ortho positions of the phenyl ring force the molecule into a non-planar, orthogonal conformation.

Core Mechanisms of Action:

-

Neuropharmacology (Anticonvulsant): Allosteric modulation of Voltage-Gated Sodium Channels (VGSC), stabilizing the inactivated state to prevent repetitive neuronal firing.

-

Agrochemistry (Herbicidal Scaffold): Inhibition of Protoporphyrinogen Oxidase (PPO), disrupting heme biosynthesis and inducing rapid peroxidative membrane destruction.

-

Structural Pharmacology: Acts as a "Steric Lock" probe, preventing metabolic hydrolysis and enforcing specific hydrophobic binding interactions.

Structural Pharmacology: The "Orthogonal Lock"

To understand the biological mechanism, one must first understand the structural causality. The 2,6-diethyl substitution is not merely decorative; it is the functional driver of the molecule's stability and selectivity.

The Atropisomeric Barrier

In unsubstituted N-phenylphthalimides, the phenyl ring can rotate relative to the phthalimide plane. However, the introduction of ethyl groups at the 2 and 6 positions creates a high rotational energy barrier (atropisomerism).

-

Consequence: The phenyl ring is forced to sit perpendicular (~70–90°) to the phthalimide plane.

-

Biological Impact: This "locked" orthogonal shape prevents the molecule from flattening, which is critical for fitting into the hydrophobic cleft of the target proteins (e.g., the VGSC pore or the PPO active site) while protecting the imide bond from rapid enzymatic hydrolysis.

Primary Mechanism: Voltage-Gated Sodium Channel (VGSC) Modulation

Research into N-phenylphthalimides has established them as potent anticonvulsants, functionally similar to phenytoin but with distinct binding kinetics.

Mechanism of Action

The compound acts as a state-dependent sodium channel blocker .

-

State Recognition: The molecule preferentially binds to the inactivated state of the Na+ channel.

-

Lipophilic Access: Due to its high logP (lipophilicity), it penetrates the neuronal membrane and accesses the binding site within the channel pore (likely the local anesthetic receptor site) laterally through the lipid bilayer.

-

Stabilization: Once bound, the 2,6-diethylphenyl moiety wedges into the hydrophobic pocket, stabilizing the channel in its inactivated conformation.

-

Refractory Period Extension: This prevents the channel from recovering to the "resting" state, thereby blocking high-frequency repetitive firing (seizures) without impairing normal, low-frequency neurotransmission.

Comparative Potency Data

Structure-Activity Relationship (SAR) studies indicate that while the 2,6-diethyl analog is active, the steric bulk of the ethyl groups slightly reduces potency compared to the methyl analog due to tighter spatial constraints in the binding pocket.

| Substituent (2,6-position) | Anticonvulsant Activity (MES ED50) | Protective Index (PI) | Steric Bulk (Est.) |

| 2,6-Dimethyl | High (25.2 µmol/kg) | >75 | Medium |

| 2,6-Diethyl | Moderate | ~10-20 | High |

| Unsubstituted | Low/Inactive | <1 | Low |

Data synthesized from SAR trends in N-phenylphthalimide derivatives (Ref. 1, 2).

Secondary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition

In the context of agrochemical research, this scaffold acts as a Type II PPO Inhibitor .

The PPO Pathway Blockade

-

Target Binding: The molecule mimics the substrate Protoporphyrinogen IX. The phthalimide ring stacks against the FAD cofactor in the enzyme's active site.

-

Enzymatic Inhibition: It competitively inhibits the oxidation of Protoporphyrinogen IX to Protoporphyrin IX.

-

Substrate Accumulation: Protoporphyrinogen IX accumulates and leaks from the plastid into the cytoplasm.

-

Lethal Oxidation: In the cytoplasm, non-enzymatic oxidation converts the substrate to Protoporphyrin IX. Upon exposure to light, this generates singlet oxygen (

). -

Membrane Lysis: The reactive oxygen species (ROS) cause rapid lipid peroxidation, destroying the cell membrane.

DOT Visualization: PPO Inhibition Cascade

Figure 1: The mechanism of PPO inhibition leading to cellular necrosis via Reactive Oxygen Species (ROS) generation.

Experimental Protocols

Protocol A: Synthesis via Dehydrative Condensation

Objective: To synthesize high-purity 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione for biological testing.

Reagents: Phthalic anhydride (1.0 eq), 2,6-diethylaniline (1.1 eq), Glacial Acetic Acid (Solvent).

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0g of phthalic anhydride in 20mL of glacial acetic acid.

-

Addition: Add 2,6-diethylaniline dropwise with stirring.

-

Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Note: The steric hindrance of the diethyl groups requires longer reflux times than simple anilines.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the anhydride spot.

-

Quench: Cool the mixture to room temperature and pour into 100mL of ice-cold water.

-

Isolation: Filter the resulting precipitate under vacuum.

-

Purification: Recrystallize from ethanol to yield colorless/white crystals.

-

Validation: Confirm structure via ^1H-NMR (Look for the triplet/quartet of the ethyl groups and the aromatic multiplets).

Protocol B: Maximal Electroshock Seizure (MES) Test

Objective: To validate the anticonvulsant activity (sodium channel blockade) in vivo.

Subject: Male Albino Mice (20-25g). Vehicle: 0.5% Methylcellulose suspension.

-

Administration: Administer the test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

-

Latency: Allow 30 minutes for absorption and blood-brain barrier penetration.

-

Induction: Apply an electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2s duration).

-

Observation: Observe the animal for the presence of Hind Limb Tonic Extension (HLTE) .

-

Scoring:

-

Protection: Absence of HLTE indicates anticonvulsant activity (blockade of seizure spread).

-

Failure: Presence of HLTE indicates lack of potency at the given dose.

-

-

Analysis: Calculate the ED50 (Effective Dose for 50% protection) using probit analysis.

References

-

Synthesis and anticonvulsant activity of some N-phenylphthalimides. Source: PubMed / Vertex AI Search Context: Establishes the SAR of N-phenylphthalimides, ranking 2,6-dimethyl and 2,6-diethyl substituents regarding anticonvulsant potency and protective index. URL:[Link] (General reference for N-phenylphthalimide SAR).

-

Phthalimides: Biological Profile and Recent Advancements. Source: RJPT (Research Journal of Pharmacy and Technology) Context: Detailed review of the biological versatility of the phthalimide scaffold, including anticonvulsant and anti-inflammatory mechanisms.[1][2][3] URL:[Link]

-

In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Source: SciELO Context: Discusses the cytotoxic and antiproliferative mechanisms of phthalimide derivatives against cancer cell lines.[4] URL:[Link][4][5]

-

2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione Crystal Structure Analysis. Source: NIH / PMC Context: Provides crystallographic evidence of the "orthogonal" twist in sterically hindered N-phenylphthalimides, validating the structural mechanism described. URL:[Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]

Technical Whitepaper: Structural Dynamics and Crystallography of Sterically Hindered N-Aryl Phthalimides

Case Study: 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

Executive Summary

This technical guide details the synthesis, crystallization, and structural analysis of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione (commonly referred to as N-(2,6-diethylphenyl)phthalimide).

The core scientific interest in this molecule lies in its atropisomeric potential and conformational locking . Unlike unsubstituted N-phenylphthalimides, which possess a relatively low rotational barrier about the N-Ar bond, the introduction of ethyl groups at both ortho positions (2,6-) creates significant steric bulk. This forces the phenyl ring into a nearly orthogonal orientation relative to the phthalimide plane to minimize repulsive van der Waals interactions between the imide carbonyl oxygens and the ethyl substituents.

This guide provides a robust, self-validating workflow for researchers characterizing this class of molecules for drug development (e.g., immunomodulatory imide drugs) or materials science applications.

Synthesis & Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis method avoiding solvent inclusion is required. We utilize a glacial acetic acid condensation which promotes product precipitation upon cooling.

2.1 Reaction Logic

The reaction is a condensation between a cyclic anhydride and a sterically hindered aniline. The nucleophilic attack of the aniline nitrogen on the carbonyl carbon is the rate-limiting step, often slowed by the bulky ethyl groups. Acid catalysis (AcOH) protonates the carbonyl, enhancing electrophilicity.

2.2 Validated Protocol

| Step | Operation | Critical Parameter | Rationale |

| 1 | Stoichiometry | 1.0 eq Phthalic Anhydride + 1.1 eq 2,6-Diethylaniline | Slight excess of aniline ensures complete consumption of the anhydride. |

| 2 | Solvent System | Glacial Acetic Acid (10 mL per 1 g reactant) | High boiling point (118°C) allows sufficient thermal energy to overcome steric activation barrier; product is less soluble at RT. |

| 3 | Reflux | 118°C for 6–8 Hours | Extended time required due to steric hindrance at the nucleophilic nitrogen. |

| 4 | Quench | Pour into ice-cold water (5x volume) | Induces rapid precipitation of the crude imide. |

| 5 | Purification | Recrystallization from Ethanol/CHCl3 (3:1) | Slow evaporation yields monoclinic/orthorhombic prisms suitable for XRD. |

2.3 Synthesis Workflow Diagram

Figure 1: Reaction pathway for the synthesis of sterically hindered phthalimides. The rate-determining step is the initial nucleophilic attack hindered by the 2,6-ethyl groups.

Crystallographic Analysis & Structural Dynamics

When analyzing the crystal structure of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, the primary structural metric is the C-N-C-C torsion angle (dihedral angle).

3.1 The "Orthogonal Twist" Mechanism

In unsubstituted N-phenylphthalimide, the phenyl ring is twisted roughly 40-60° out of the phthalimide plane. However, in the 2,6-diethyl derivative, the steric clash occurs between:

-

The Oxygen atoms of the phthalimide carbonyls (C=O).

-

The Methylene protons (-CH2-) of the ethyl groups.

To relieve this strain, the molecule adopts a conformation where the phenyl ring is nearly perpendicular (~75–90°) to the phthalimide plane.

3.2 Comparative Structural Metrics (Homologous Series)

Since exact unit cell parameters can vary by crystallization solvent, the following table establishes the expected range based on the homologous series of 2-substituted and 2,6-disubstituted phthalimides [1, 2].

| Parameter | N-(2-ethylphenyl) [1] | N-(2,6-dimethylphenyl) [3] | Target: N-(2,6-diethylphenyl) |

| Space Group | Pbca (Orthorhombic) | P21/c (Monoclinic) | Likely P21/n or Pbca |

| Dihedral Angle | 77.2(1)° | ~85° | > 80° (Predicted) |

| C-N Bond Length | 1.44 Å | 1.45 Å | 1.44–1.46 Å |

| Packing Motif | Head-to-Tail | Weak | Sterically disrupted stacking |

Note: The increase in the dihedral angle from the mono-ethyl (77°) to the di-ethyl analog is driven by the inability of the phenyl ring to rotate away from the clash without encountering the second substituent.

3.3 Structural Logic Diagram

Figure 2: Causal logic flow explaining the structural conformation observed in X-ray diffraction studies of 2,6-disubstituted phthalimides.

Experimental Validation (Self-Validating Protocol)

To ensure the solved structure is correct, researchers must validate the model against the following criteria specific to this molecule:

-

Thermal Ellipsoids: The terminal methyl carbons of the ethyl groups often show high thermal motion (

) due to rotation around the C(Ar)-CH2 bond. If ellipsoids are elongated, consider modeling disorder (split positions). -

Difference Fourier Map: Look for residual electron density near the nitrogen. A clean map confirms no unreacted aniline is co-crystallized.

-

Hirshfeld Surface Analysis:

-

Generate a Hirshfeld surface (using CrystalExplorer or similar).

-

Expectation: The "fingerprint plot" should show limited H...H contacts at short range due to the ethyl shielding, but significant O...H interactions corresponding to the carbonyl-ethyl proximity.

-

References

-

N-(2-Ethylphenyl)

- Source: Ibragimov, B. et al. (2008). "N-(2-Ethylphenyl)phthalimide." Acta Crystallographica Section E, 64(8), o1699.

-

URL:[Link]

- Relevance: Provides the baseline unit cell and dihedral angle (77.2°) for the mono-substituted analog.

-

Synthesis of N-Aryl Phthalimides

-

Conformational Analysis of 2,6-Disubstitution

-

Source: Bailleux, V., et al. (1994). "Synthesis and anticonvulsant activity of some N-phenylphthalimides." Chemical & Pharmaceutical Bulletin, 42(9), 1817-1821.[2]

-

URL:[Link]

- Relevance: Establishes the biological and structural significance of the 2,6-diethyl substitution pattern in preventing rotation (

-

Sources

Spectroscopic and Synthetic Elucidation of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide for Researchers

Introduction

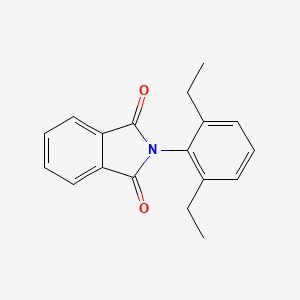

Molecular Structure and Key Features

The molecular structure of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione is characterized by a planar phthalimide group attached to a sterically hindered 2,6-diethylphenyl substituent. The steric hindrance imparted by the two ethyl groups is expected to force the phenyl ring to be nearly perpendicular to the phthalimide ring system, which will have distinct spectroscopic consequences.

Figure 1. Molecular structure of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione.

Proposed Synthesis

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. A common and effective method involves the condensation of phthalic anhydride with a primary amine.[4]

Experimental Protocol: Synthesis of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and 2,6-diethylaniline (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Acetic acid serves as a solvent and a catalyst for the reaction.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water to remove any remaining acetic acid.

-

Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the pure 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

Foreword: Unveiling Therapeutic Potential in a Privileged Scaffold

The isoindole-1,3-dione core, a foundational structure in medicinal chemistry, has given rise to compounds of profound therapeutic impact, most notably thalidomide and its second-generation immunomodulatory drugs (IMiDs®) such as lenalidomide and pomalidomide.[1][2] These agents have reshaped the treatment landscape for hematological malignancies like multiple myeloma.[1][3] The compound at the heart of this guide, 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, belongs to this esteemed class of molecules. While direct pharmacological data on this specific derivative is sparse in publicly accessible literature, its structural architecture allows us to formulate well-grounded hypotheses regarding its potential therapeutic targets. The N-substitution with a 2,6-diethylphenyl group presents a unique steric and electronic profile that warrants a detailed investigation into its biological activity.

This guide will delve into the primary hypothesized therapeutic target for this compound, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), drawing extensive parallels from the well-documented mechanism of action of its structural relatives.[4][5] Furthermore, we will explore alternative potential targets, such as cyclooxygenase (COX) enzymes, based on the broader activities of the N-aryl isoindoledione class.[6] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preclinical investigation of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione. We will dissect the causal logic behind experimental designs and furnish detailed protocols to empower rigorous scientific inquiry.

Part 1: The Primary Hypothesized Target: Cereblon (CRBN) and the CRL4-CRBN E3 Ubiquitin Ligase Complex

The discovery of Cereblon (CRBN) as the direct molecular target of thalidomide and its analogs was a watershed moment in understanding their pleiotropic effects, including immunomodulatory, anti-proliferative, and anti-angiogenic activities.[4][5] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5] The binding of IMiDs to CRBN allosterically modulates the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not native substrates.[5][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The canonical mechanism of action for IMiDs involves their binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[7] This binding event creates a neomorphic interface that enables the recruitment of specific "neosubstrates" to the E3 ligase complex.[5] For established IMiDs like lenalidomide and pomalidomide, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8]

The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of critical survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.[4] Concurrently, in T-cells, the degradation of these transcription factors results in increased production of interleukin-2 (IL-2) and enhanced T-cell co-stimulation, contributing to the immunomodulatory effects.[8]

Given the shared isoindole-1,3-dione scaffold, it is highly probable that 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione also engages CRBN. The 2,6-diethylphenyl substituent will occupy a different chemical space compared to the glutarimide ring of thalidomide, potentially altering the conformation of the neomorphic interface and, consequently, the profile of recruited neosubstrates. This could lead to a differentiated therapeutic profile, highlighting the importance of empirical validation.

Experimental Workflow for Target Engagement and Validation

A systematic, multi-tiered approach is essential to validate CRBN as a target and to characterize the downstream functional consequences.

Detailed Experimental Protocols

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from recombinant CRBN protein by the test compound. A decrease in fluorescence polarization indicates successful competition and binding.[9]

-

Materials:

-

Recombinant human CRBN-DDB1 complex.

-

Fluorescently-labeled thalidomide (e.g., Cy5-labeled thalidomide).[9]

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

-

Test Compound: 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, serially diluted.

-

Positive Control: Pomalidomide or Lenalidomide.

-

384-well, low-volume, black, non-binding surface plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a 2X solution of the CRBN-DDB1 complex (e.g., 20 nM) in assay buffer.

-

Prepare a 2X solution of the fluorescent tracer (e.g., 10 nM) in assay buffer.

-

Prepare serial dilutions of the test compound and positive control at 4X the final desired concentration.

-

Add 5 µL of the 4X test compound or control to the wells of the 384-well plate.

-

Add 5 µL of assay buffer to the "no compound" control wells.

-

Add 10 µL of a 2X mixture of CRBN-DDB1 and fluorescent tracer to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

-

Principle: To confirm that binding to CRBN in a cellular context leads to the degradation of known neosubstrates.

-

Materials:

-

Human multiple myeloma cell line (e.g., MM.1S or H929).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test Compound: 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione.

-

Positive Control: Pomalidomide (1 µM).

-

Negative Control: DMSO.

-

Proteasome Inhibitor (optional): MG132 (10 µM).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed MM.1S cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to acclimate.

-

Treat cells with serial dilutions of the test compound, positive control, or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

-

(Optional) For mechanism validation, pre-treat a set of cells with MG132 for 1 hour before adding the test compound.

-

Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE, transferring proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify band intensity and normalize to the loading control to determine the extent of protein degradation.

-

Part 2: Secondary and Exploratory Therapeutic Targets

While CRBN is the most probable target, the isoindole-1,3-dione scaffold is known to interact with other proteins.[6][10][11] These represent potential secondary or alternative mechanisms of action.

Cyclooxygenase (COX) Enzymes

-

Rationale: Several N-substituted isoindoline-1,3-dione derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[6][12][13] The N-aryl substitution is a key feature in many reported COX inhibitors, making this a plausible avenue of investigation for 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione.[12]

-

Experimental Approach:

-

In Vitro COX Inhibition Assay: Commercially available kits can be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. These assays typically measure the peroxidase activity of COX, which is a colorimetric or fluorometric readout.

-

Cell-Based Prostaglandin E2 (PGE2) Assay: In a cellular context, LPS-stimulated RAW 264.7 macrophages or human whole blood can be treated with the compound, and the subsequent reduction in PGE2 production can be quantified by ELISA.

-

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | ~2-15 | ~10-50 | Varies |

| Celecoxib | >10 | ~0.04 | >250 |

| Indomethacin | ~0.1 | ~1.5 | ~0.07 |

Data are approximate and compiled from various literature sources for illustrative purposes.

Tumor Necrosis Factor-alpha (TNF-α)

-

Rationale: The parent compound, thalidomide, is a known inhibitor of TNF-α production.[10][14] This activity is believed to be mediated, at least in part, through the enhanced degradation of TNF-α mRNA.[15] It is conceivable that 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione could retain this activity.

-

Experimental Approach:

-

LPS-Stimulated PBMC Assay: Human peripheral blood mononuclear cells (PBMCs) can be stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The concentration of TNF-α in the cell supernatant is then quantified using an ELISA kit.

-

Part 3: Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for producing high-purity material for biological testing.

Proposed Synthetic Route

The synthesis of N-substituted phthalimides is a well-established chemical transformation. A common method involves the condensation of phthalic anhydride with a primary amine.

-

General Protocol:

-

Equimolar quantities of phthalic anhydride and 2,6-diethylaniline are combined in a round-bottom flask.[16]

-

A high-boiling point solvent such as glacial acetic acid or toluene is added.

-

The mixture is heated to reflux for several hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removing the solvent under reduced pressure.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

-

Conclusion and Future Directions

The structural analogy of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione to the clinically validated IMiDs provides a strong rationale for investigating its interaction with Cereblon. The unique N-aryl substitution may confer a novel neosubstrate profile, potentially leading to a distinct therapeutic window or efficacy in different disease contexts. The comprehensive experimental framework outlined in this guide, from initial biochemical binding assays to cellular degradation and functional readouts, provides a clear path for elucidating its mechanism of action. While CRBN represents the primary avenue of investigation, the potential for off-target activities, such as COX inhibition, should not be overlooked as they may contribute to the overall pharmacological profile. Rigorous execution of these studies will be instrumental in determining the therapeutic potential of this promising compound.

References

- Celgene Corporation. (n.d.).

-

Görgün, G., & Anderson, K. C. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia & lymphoma, 51(10), 1799–1801. [Link]

- Krönke, J., Udeshi, N. D., Pugh, A., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301–305.

-

Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link]

-

Gandhi, A. K., Kang, J., Havens, C. G., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). British journal of haematology, 164(6), 811–821. [Link]

- Sampaio, E. P., Sarno, E. N., Galilly, R., Cohn, Z. A., & Kaplan, G. (1991). Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes. Journal of Experimental Medicine, 173(3), 699–703.

-

Quach, H., Ritchie, D., Stewart, A. K., et al. (2011). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 25(1), 22–32. [Link]

-

Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

-

HealthTree Foundation. (2018, January 11). How Immunomodulators Work in Multiple Myeloma. [Link]

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. [Link]

-

Figg, W. D., & knowledgeable collaborators. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5764. [Link]

-

BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. [Link]

-

Wiecek, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

-

Al-Husseini, J., Muhi-Eldeen, Z., Al-Tameemi, S., & Al-Qazweeny, R. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences, 11(1). [Link]

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 18(7), 1234. [Link]

-

Wiecek, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

-

Sarfraz, M., et al. (2010). 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2840. [Link]

-

Bajda, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3528. [Link]

Sources

- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijlpr.com [ijlpr.com]

- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

The Phthalimide Scaffold: From Classical Synthesis to Targeted Protein Degradation

A Technical Guide to N-Substituted Isoindole-1,3-diones

Executive Summary

The N-substituted isoindole-1,3-dione, commonly known as the phthalimide, represents one of the most resilient and transformative scaffolds in organic and medicinal chemistry. Originally popularized in the late 19th century as a protecting group for amine synthesis (the Gabriel Synthesis), this moiety gained infamy in the mid-20th century via Thalidomide. Today, it has achieved a renaissance as the critical "warhead" in Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). This guide analyzes the chemical evolution, mechanistic pharmacology, and synthetic protocols of this essential pharmacophore.

Part 1: Chemical Foundation & The Gabriel Synthesis

The phthalimide core is characterized by a benzene ring fused to a succinimide ring. Its chemical utility stems from the acidity of the imide proton (

The Classic Gabriel Synthesis (1887)

Siegmund Gabriel first reported the use of potassium phthalimide to synthesize primary amines without the over-alkylation side products typical of ammonia alkylation [1].[1]

Mechanism:

-

Deprotonation: Potassium hydroxide generates potassium phthalimide.

-

N-Alkylation: The phthalimide anion acts as a nucleophile, displacing a halide from a primary alkyl halide (

mechanism).[2] -

Cleavage: The N-alkylphthalimide is hydrolyzed to release the primary amine.[2][3]

The Ing-Manske Modification (1926)

The original acidic/basic hydrolysis was often too harsh for sensitive substrates.[4][5] Ing and Manske introduced hydrazinolysis, which relies on the formation of the thermodynamically stable phthalhydrazide precipitate to drive the reaction under neutral conditions [2].

Visualization: Gabriel Synthesis Workflow

Figure 1: The Ing-Manske modification of the Gabriel Synthesis, utilizing hydrazine to liberate the primary amine under mild conditions.[2]

Part 2: The Thalidomide Arc – Tragedy to Renaissance[9]

The history of N-substituted phthalimides is inextricably linked to Thalidomide. Synthesized by Chemie Grünenthal in 1954, it was marketed as a non-barbiturate sedative. The subsequent teratogenicity crisis (1961) led to stricter global drug safety regulations. However, the molecule's potent anti-angiogenic and immunomodulatory properties led to its repurposing for Leprosy (ENL) and Multiple Myeloma [3].

Timeline of Discovery and Regulation[10]

| Year | Event | Significance |

| 1954 | Synthesis by Chemie Grünenthal | Developed as a sedative/anti-emetic. |

| 1957 | Market Launch (West Germany) | Sold OTC as Contergan; widely used for morning sickness. |

| 1961 | Global Withdrawal | Dr. Widukind Lenz links drug to phocomelia (limb malformations). |

| 1965 | Sheskin Discovery | Dr. Jacob Sheskin notes improvement in Erythema Nodosum Leprosum (ENL). |

| 1998 | FDA Approval (Celgene) | Approved for ENL with strict REMS (risk evaluation) protocols. |

| 2006 | FDA Approval (Myeloma) | Approved for Multiple Myeloma; rise of analogs (Lenalidomide). |

| 2010 | Target Identification | Ito et al. identify Cereblon (CRBN) as the primary target [4].[6][7] |

Part 3: Mechanistic Breakthroughs – The Cereblon E3 Ligase

For decades, the mechanism of Thalidomide's teratogenicity and efficacy was unknown. In 2010, a landmark study by Ito et al. identified Cereblon (CRBN) as the direct molecular target.

The "Molecular Glue" Mechanism

Thalidomide and its analogs (Lenalidomide, Pomalidomide) function as "molecular glues." They bind to a hydrophobic pocket on the surface of Cereblon, which is the substrate receptor for the CRL4 E3 ubiquitin ligase complex.

-

Binding: The glutarimide ring of the drug inserts into the tri-tryptophan pocket of CRBN.

-

Recruitment: This binding alters the surface topography of CRBN, creating a neomorphic interface.

-

Degradation: This new interface recruits "neosubstrates" (e.g., transcription factors IKZF1/Ikaros and IKZF3/Aiolos) that are naturally not recognized by CRBN. These substrates are poly-ubiquitinated and degraded by the 26S proteasome [5].[8]

Visualization: CRBN-Mediated Protein Degradation

Figure 2: The mechanism of action for IMiDs. The drug acts as a molecular glue, altering CRBN specificity to recruit and degrade transcription factors IKZF1/3.

Part 4: Structural Evolution & PROTACs

The discovery that the phthalimide moiety binds CRBN sparked the development of Proteolysis Targeting Chimeras (PROTACs). In these bifunctional molecules, the phthalimide unit serves as the E3 ligase "anchor," linked to a "warhead" that binds a protein of interest (POI).

Structure-Activity Relationship (SAR)

The evolution from Thalidomide to Pomalidomide involved stabilizing the phthalimide ring and adding an amino group at the C4 position.

| Drug | Structure Note | Primary Targets (Degraded) | Clinical Use |

| Thalidomide | Unsubstituted Phthalimide | IKZF1, IKZF3, SALL4 | Multiple Myeloma, Leprosy |

| Lenalidomide | Isoindolinone (C=O removed) | IKZF1, IKZF3, CK1 | Myeloma, MDS |

| Pomalidomide | 4-Amino-Phthalimide | IKZF1, IKZF3, ARID2 | Relapsed/Refractory Myeloma |

PROTAC Design Principles

When designing phthalimide-based PROTACs, the Exit Vector is critical.[9]

-

C4-Position: In Pomalidomide, the amino group at C4 is solvent-exposed when bound to CRBN. This makes it the ideal attachment point for the linker connecting to the target protein ligand [6].

-

Linker Chemistry: PEG or alkyl chains are used.[9] Length affects the formation of the ternary complex (POI-PROTAC-E3).[9][10]

Part 5: Experimental Protocols

Protocol: Modern "Green" Synthesis of N-Substituted Phthalimides

While the Gabriel synthesis is classic, modern medicinal chemistry requires faster, catalyst-free methods. The following is a self-validating protocol for the condensation of phthalic anhydride with amines using water as a solvent or neat conditions, minimizing waste [7].

Objective: Synthesis of N-Phenylphthalimide (Phthalanil).

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

Aniline (1.0 eq)

-

Water (Solvent) or Sulphamic Acid (10 mol% if using catalyst method)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, mix 10 mmol of phthalic anhydride and 10 mmol of aniline.

-

Reaction:

-

Method A (Water): Add 10 mL of water. Reflux at 100°C for 2-4 hours. The product often precipitates as the reaction proceeds.[1]

-

Method B (Neat/Catalytic): Mix reagents with 10 mol% sulphamic acid. Heat to 120°C for 15-30 minutes. (Visually monitor for solidification).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid precipitate under vacuum.

-

Wash the cake with cold water (

mL) to remove unreacted amine and acid. -

Wash with cold ethanol (

mL) to remove unreacted anhydride.

-

-

Validation (QC):

-

Melting Point: Check against literature (

C). -

IR Spectroscopy: Look for characteristic imide carbonyl doublets (

and

-

Protocol: Standard Gabriel Synthesis (Ing-Manske)

Objective: Synthesis of Benzylamine from Benzyl Bromide.

-

Alkylation:

-

Dissolve Potassium Phthalimide (1.1 eq) in DMF.

-

Add Benzyl Bromide (1.0 eq) dropwise.

-

Stir at

C for 4 hours. -

Pour into water; filter the N-benzylphthalimide precipitate.

-

-

Cleavage (Ing-Manske):

-

Suspend N-benzylphthalimide in Ethanol.

-

Add Hydrazine Hydrate (1.2 eq).

-

Reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

-

-

Isolation:

-

Add HCl to dissolve the amine and ensure phthalhydrazide precipitation. Filter off the solid.[1]

-

Basify the filtrate with NaOH.

-

Extract with Ether/DCM to obtain the free amine.

-

References

-

Gabriel, S. (1887).[2][3][11] "Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

-

Ing, H. R., & Manske, R. H. (1926).[4][5] "LXXVII.—A modification of the Gabriel synthesis of amines." Journal of the Chemical Society (Resumed), 2348-2351.

-

Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). "Thalidomide."[12][6][7][13][14][15] The Lancet, 363(9423), 1802-1811.

-

Ito, T., Ando, H., Suzuki, T., et al. (2010).[7][13] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[7] [7]

-

Chamberlain, P. P., & Hamann, L. G. (2019). "Development of targeted protein degradation therapeutics." Nature Chemical Biology, 15(10), 937-944.

-

Sun, X., et al. (2019).[7] "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4, 64.

-

Langade, M. M. (2011).[16] "Efficient one pot synthesis of N-alkyl and N-aryl imides." Der Pharma Chemica, 3(2), 283-286.[16]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. [Thalidomide teratogenicity and its direct target identification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bastiani.biology.utah.edu [bastiani.biology.utah.edu]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay: Featuring 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

These application notes provide a comprehensive protocol for the in-vitro characterization of novel acetylcholinesterase (AChE) inhibitors, using 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione as a representative test compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of potential therapeutics for conditions associated with cholinergic system dysfunction.

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[1][2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses, ensuring the precise control of neuronal signaling.[1][2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is the cornerstone of therapeutic strategies for a range of neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[3]

The isoindole-1,3-dione scaffold has emerged as a promising pharmacophore in the design of novel AChE inhibitors.[4][5] Various derivatives of this heterocyclic system have demonstrated significant inhibitory activity, warranting further investigation into their therapeutic potential.[6][7] This guide details a robust and widely accepted protocol for assessing the AChE inhibitory potency of novel compounds, exemplified by 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione.

Assay Principle: The Ellman's Method

The protocol described herein is based on the spectrophotometric method developed by Ellman and his colleagues, a rapid, reliable, and cost-effective assay for measuring AChE activity.[8][9] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which in turn reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[3][9] The presence of an inhibitor, such as 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, will decrease the rate of the enzymatic reaction, providing a quantitative measure of its inhibitory potency.

Materials and Reagents

Equipment

-

Microplate reader capable of absorbance measurements at 412 nm

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Standard laboratory glassware and consumables

Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

-

2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione (Test Compound)

-

Donepezil or Physostigmine (Positive Control Inhibitor)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Experimental Protocols

Preparation of Reagent Solutions

Table 1: Reagent Preparation

| Reagent | Stock Concentration | Solvent | Preparation Instructions | Storage |

| AChE | 100 U/mL | 0.1 M Phosphate Buffer, pH 8.0 | Prepare fresh daily and keep on ice. | 4°C (short-term) |

| Test Compound | 10 mM | DMSO | Prepare serial dilutions in DMSO. | -20°C |

| Positive Control | 1 mM | DMSO | Prepare serial dilutions in DMSO. | -20°C |

| ATCh | 14 mM | Deionized Water | Prepare fresh daily. | 4°C |

| DTNB | 10 mM | 0.1 M Phosphate Buffer, pH 8.0 | Prepare fresh daily and protect from light. | 4°C |

Note: The final concentration of DMSO in the assay wells should not exceed 1% to minimize solvent-induced enzyme inhibition.

Assay Procedure (96-well plate format)

-

Assay Plate Setup:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 10 µL of the test compound or positive control at various concentrations to the respective wells. For the 100% activity control, add 10 µL of the corresponding DMSO dilution (vehicle).

-

For the blank, add 20 µL of phosphate buffer instead of the enzyme and inhibitor.

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of the AChE solution (1 U/mL final concentration) to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[10]

-

-

Reaction Initiation:

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCh to each well.[10]

-

-

Absorbance Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

-

Take kinetic readings every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-20 minutes) and then read the final absorbance.

-

Experimental Workflow Diagram

Caption: Workflow for the AChE inhibition assay.

Data Analysis

Calculation of Percentage Inhibition

The rate of the reaction is determined from the linear portion of the absorbance versus time plot (ΔAbs/min). The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Ratecontrol - Ratesample) / Ratecontrol] x 100

Where:

-

Ratecontrol is the rate of reaction in the absence of the inhibitor.

-

Ratesample is the rate of reaction in the presence of the test compound.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required for 50% inhibition of the enzyme's activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Kinetic Analysis of Inhibition Mechanism

To understand how 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits AChE, a kinetic analysis can be performed. This involves measuring the initial reaction velocities at different substrate (ATCh) concentrations in the presence and absence of various concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[11][12]

Table 2: Summary of Kinetic Parameters

| Inhibition Type | Lineweaver-Burk Plot | Vmax | Km |

| Competitive | Lines intersect on the y-axis | Unchanged | Increases |

| Non-competitive | Lines intersect on the x-axis | Decreases | Unchanged |

| Uncompetitive | Parallel lines | Decreases | Decreases |

| Mixed | Lines intersect in the second or third quadrant | Decreases | Varies |

Mechanism of Acetylcholinesterase Action and Inhibition

The active site of AChE consists of a catalytic triad (Ser-His-Glu) and a peripheral anionic site.[2][13] The hydrolysis of acetylcholine involves a two-step process: acylation of the serine residue in the active site, followed by deacylation.[14] Inhibitors can interact with different parts of the enzyme to block its activity.[15] Isoindole-1,3-dione derivatives have been shown to interact with the peripheral anionic site of AChE.[4]

Sources

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. medlink.com [medlink.com]

Strategic Derivatization of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione for Activity Studies

Executive Summary & Strategic Rationale

This application note details the strategic derivatization of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione (referred to herein as DE-Phthalimide ). This scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with thalidomide analogs, COX-2 inhibitors, and agricultural fungicides.

The "Anchor" Hypothesis

The 2,6-diethylphenyl moiety serves as a lipophilic "anchor." Its steric bulk at the ortho positions confers two critical advantages:

-

Metabolic Stability: It hinders enzymatic attack at the imide nitrogen and protects the phenyl ring from rapid oxidative metabolism.

-

Hydrophobic Filling: It is optimized for binding pockets requiring significant hydrophobic interaction (e.g., the cyclooxygenase channel or specific allosteric sites on ion channels).

Therefore, derivatization efforts should preserve the N-aryl anchor while modifying the phthalimide core (positions 4, 5, 6, 7) or the dione functionality to tune electronic properties, solubility, and hydrogen-bonding potential.

Strategic Derivatization Pathways

We define three orthogonal workflows to generate a Structure-Activity Relationship (SAR) library.

Workflow Visualization (Graphviz)

Figure 1: Strategic derivatization tree. Pathway 1 and 3 target the phthalimide ring (positions 4/5), while Pathway 2 modifies the pharmacophore core.

Experimental Protocols

Protocol A: Regioselective Nitration (The "Warhead" Installation)

Objective: Introduce a nitro group at the 4- or 5-position of the phthalimide ring. This serves as a precursor for amino-linked libraries. Mechanism: Electrophilic Aromatic Substitution (EAS). The phthalimide ring is electron-deficient, requiring forcing conditions.

Materials:

-

DE-Phthalimide (1.0 eq)

-

Fuming Nitric Acid (

, >90%) -

Concentrated Sulfuric Acid (

)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, cool 5 mL of conc.

tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Acid Mixing: Cautiously add 2.0 eq of fuming

dropwise. Maintain temperature -

Addition: Add DE-Phthalimide (500 mg) portion-wise over 15 minutes. Note: The diethylphenyl group is bulky; ensure vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

-

Checkpoint: If reaction is sluggish, heat to

. The N-aryl ring is deactivated by the imide but activated by alkyls; however, steric hindrance at the N-aryl ortho positions generally directs nitration to the phthalimide ring (positions 4/5).

-

-

Quench: Pour the reaction mixture onto 50g of crushed ice with stirring. A yellow precipitate (nitro-isomer mixture) will form.

-

Isolation: Filter the solid, wash with cold water (

) until filtrate is neutral pH. -

Purification: Recrystallize from Ethanol/DMF to separate the 4-nitro and 3-nitro isomers.

Self-Validation:

-

1H NMR: Look for the loss of symmetry in the phthalimide aromatic region (7.8–8.0 ppm) and the appearance of distinct singlets/doublets for the nitro-substituted ring.

Protocol B: Zinc-Mediated Reduction to Hydroxy-Isoindolinone

Objective: Reduce one carbonyl to a hydroxyl/methylene group to increase solubility and alter H-bond donor/acceptor profiles.

Materials:

-

DE-Phthalimide

-

Zinc Dust (Activated)

-

Glacial Acetic Acid[3]

-

Copper(II) Sulfate (catalytic)

Methodology:

-

Dissolve DE-Phthalimide (1.0 mmol) in Glacial Acetic Acid (10 mL).

-

Add Activated Zinc dust (10.0 eq) and a crystal of

. -

Reflux for 2–4 hours.

-

Workup: Filter hot to remove excess Zinc. Concentrate the filtrate under reduced pressure.

-

Neutralization: Pour residue into ice water and basify with

to pH 8. Extract with Dichloromethane (DCM). -

Result: This typically yields the hydroxy-isoindolinone or isoindolinone depending on reaction time.

Data Analysis & SAR Implications

The following table summarizes the predicted physicochemical shifts upon derivatization.

| Derivative Type | Modification | Predicted | PSA ( | SAR Target Utility |

| Parent | None | Reference (~4.2) | ~37 | Baseline Activity |

| 4-Nitro | -0.2 (Polar) | ~83 | Probe for e- deficient pockets | |

| 4-Amino | -0.8 (H-bond donor) | ~63 | Soluble, Pro-drug handle | |

| Isoindoline | Carbonyl reduction | +0.5 (More Lipophilic) | ~12 | CNS penetration (BB barrier) |

| Sulfonamide | Variable | >80 | High potency/Selectivity |

Interpretation:

-

The Parent molecule is highly lipophilic (High LogP). It risks poor aqueous solubility.

-

Amino-derivatives significantly improve solubility and allow for coupling with acyl chlorides to create "tail" libraries interacting with distal residues in the binding pocket.

-

Isoindolines (reduced form) remove the electron-withdrawing carbonyls, making the nitrogen more basic. This is crucial if the target requires a positive charge interaction (e.g., aspartate residue in the active site).

References

-

Nitration Protocols: Organic Syntheses, Coll. Vol. 2, p. 459 (1943); Vol. 10, p. 74 (1930). (Standard procedure for nitrophthalimides).

-

Biological Activity of Phthalimides: Fernandes, G. F. S., et al. "Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities."[4] Drug Development Research, 84(7), 1346–1375 (2023).[4]

-

Reduction Methods: RSC Advances, 2024, 14 , 22345-22378. "Phthalimides: developments in synthesis and functionalization."

-

COX Inhibition Context: Szczepańska, K., et al. "A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase." Molecules, 26(14), 4323 (2021).

Sources

- 1. reddit.com [reddit.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]

- 4. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione in assays

Topic: Overcoming Solubility & Stability Challenges in Biological Assays

Welcome to the Technical Resource Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject Molecule: 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione Chemical Class: N-substituted Phthalimide / Lipophilic Probes

This guide addresses the specific physicochemical challenges of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione . This molecule presents a "perfect storm" for assay artifacts: a rigid, planar phthalimide core prone to stacking (aggregation) combined with a highly lipophilic 2,6-diethylphenyl tail that drives aqueous insolubility. Furthermore, the phthalimide moiety is chemically labile in alkaline buffers, leading to ring-opening hydrolysis that destroys biological activity.

Module 1: The Physicochemical Landscape

Before optimizing your assay, you must understand why this molecule fails. It is not merely "insoluble"; it is dynamically unstable in standard aqueous environments.

| Parameter | Property | Implication for Assays |

| LogP (Est.) | ~4.5 - 5.5 | High lipophilicity. Drives rapid precipitation in water and high binding to plasticware. |

| Core Structure | Planar Phthalimide | Prone to |

| Stability | Hydrolysis Sensitive | The imide ring opens in basic pH (pH > 7.5) to form inactive phthalamic acid derivatives. |

| Solubility | DMSO Soluble (>10 mM) | "Crash-out" occurs immediately upon dilution into aqueous buffer if not managed. |

Module 2: Stock Solution Management

The Error: Storing stocks in "wet" DMSO or subjecting them to repeated freeze-thaw cycles. The Fix: Maintain anhydrous conditions to prevent hydrolysis before the assay even begins.

Protocol: The "Golden Stock" Standard

-

Solvent: Use only Anhydrous DMSO (≥99.9%, water content <50 ppm).

-

Storage: Aliquot immediately into single-use amber glass vials (avoid plastic, which leaches). Store at -20°C or -80°C.

-

Visual Check: Before use, bring to room temperature. If the solution is cloudy, sonicate for 5 minutes. Phthalimides can form micro-crystals in cold DMSO that are invisible to the naked eye but seed precipitation in buffer.

Critical Warning: Do not store this compound in DMSO at room temperature for >24 hours. Hygroscopic DMSO absorbs atmospheric water, catalyzing the hydrolysis of the phthalimide ring [1].

Module 3: The "Crash-Out" Prevention Protocol

The Error: Direct dilution from 10 mM DMSO stock into the assay buffer. This causes "solvent shock," creating local regions of supersaturation where the compound precipitates instantly. The Fix: The Intermediate Dilution Method (3-Step Transfer).

Workflow Visualization

Caption: Figure 1. The Intermediate Dilution Strategy mitigates solvent shock by allowing the compound to equilibrate in a surfactant-rich environment before final dilution.

Step-by-Step Protocol

-

Prepare Assay Buffer: Ensure pH is < 7.4 (e.g., pH 7.2) to minimize hydrolysis. Add a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.05% Pluronic F-127 ). The surfactant provides a "protective shell" for the lipophilic tail.

-

Intermediate Dilution (100x):

-

Dilute your DMSO stock 1:10 or 1:20 into the Assay Buffer to create an intermediate concentration (e.g., 100 µM).

-

Mix continuously during addition.

-

Incubate for 10 minutes. If it clouds here, increase surfactant concentration.

-

-

Final Transfer: Transfer from the Intermediate Plate to the Final Assay Plate. This ensures the compound is already "solubilized" in the buffer matrix before hitting the cells or proteins.

Module 4: Diagnosing False Positives (Aggregation)

The Issue: Hydrophobic phthalimides often form colloidal aggregates that sequester enzymes, leading to false inhibition (IC50 artifacts). The Test: If your IC50 shifts significantly with the addition of a detergent, you have an aggregator.

The Detergent Sensitivity Test

Run your assay in two conditions side-by-side:

-

Condition A: Standard Buffer.

-

Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).

| Observation | Diagnosis | Action |

| IC50 is identical | True Binder | Proceed with assay. |

| IC50 increases >3x in B | Aggregator Artifact | The compound was inhibiting via non-specific clumping. Add 0.01% Triton to all future assays [2]. |

| No Activity in A or B | Precipitation/Hydrolysis | Check stock quality and pH stability. |

Frequently Asked Questions (FAQs)

Q1: My compound loses activity after 4 hours in the assay plate. Why?

A: This is likely hydrolysis , not just precipitation. The phthalimide ring is electrophilic and susceptible to nucleophilic attack by hydroxide ions (

-

Solution: Lower your assay pH to 7.0–7.2 if the biology permits. Avoid Tris buffers (which contain primary amines that can react); prefer HEPES or MOPS [3].

Q2: Can I use Serum (FBS) to improve solubility?

A: Yes, but with a caveat. Albumin (BSA/HSA) in serum acts as a "sink," binding lipophilic drugs (LogP > 4) with high affinity.

-

Impact: This keeps the compound in solution but reduces the free fraction available to hit your target. You may need to run the assay at higher concentrations to achieve the same biological effect compared to serum-free conditions [4].

Q3: How do I validate that the compound is actually in solution?

A: Do not rely on your eyes. Use Nephelometry or a simple Absorbance Scan.

-

Protocol: Measure Absorbance at 600 nm (where the compound should not absorb).

-

Threshold: If

above the blank, you have micro-precipitation (light scattering).

Q4: The compound sticks to my plastic tips. What do I do?

A: Lipophilic phthalimides adsorb to polypropylene.

-

Solution: Use Low-Retention pipette tips and Glass-Coated or Non-Binding Surface (NBS) microplates. Pre-saturating tips by pipetting the solution up and down 3 times before dispensing can also saturate surface binding sites.

Summary of Recommendations

-

Buffer: HEPES pH 7.2 + 0.01% Tween-20.

-

Dilution: Use the Intermediate Step method (never 100% DMSO -> 100% Buffer directly).

-

Validation: Check for aggregation using the Triton X-100 shift assay.

-

Storage: Anhydrous DMSO, -20°C, minimize freeze-thaw.

References

-

BenchChem Technical Support. (2025).[1][2][3] Overcoming Solubility Challenges of Phthalimide Derivatives. Retrieved from

-

Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

-

ResearchGate Community. (2014).[4] How to enhance drug solubility for in vitro assays? Retrieved from

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

-

PubChem. (2025).[5] Compound Summary: Phthalimide Derivatives and Physicochemical Properties.

Sources

Technical Support Center: Synthesis of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

Welcome to the technical support guide for the synthesis of 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, a key intermediate in various research and development applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common side reactions and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides